molecular formula C10H9F3N6 B5910110 4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine

4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine

Cat. No.: B5910110
M. Wt: 270.21 g/mol
InChI Key: FYQUIQIJAHNRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine typically involves the diazotization of 3-(trifluoromethyl)aniline followed by coupling with 1H-pyrazole-3,5-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diazenyl linkage can undergo redox reactions, influencing cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine is unique due to its combination of a trifluoromethyl group and a diazenyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)5-2-1-3-6(4-5)16-17-7-8(14)18-19-9(7)15/h1-4H,(H5,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQUIQIJAHNRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(NN=C2N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.